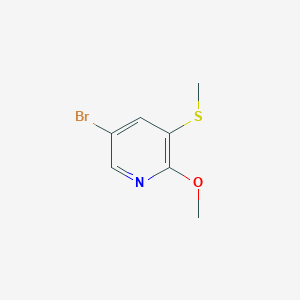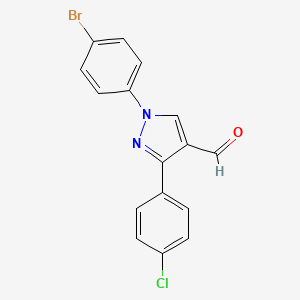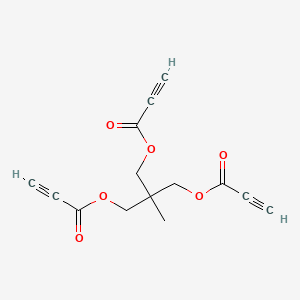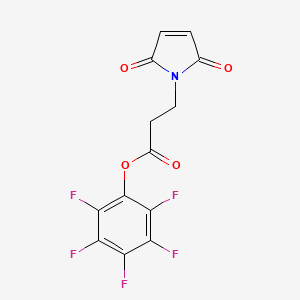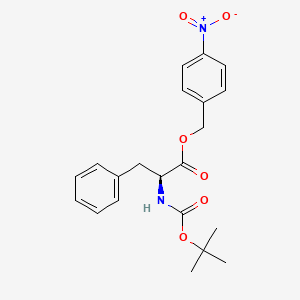
Boc-L-Phe-OBzl(4-NO2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-L-Phe-OBzl(4-NO2) is a chemical compound that belongs to the family of amino acid derivatives. It has a molecular formula of C21H24N2O6 and a molecular weight of 400.4 g/mol .
Molecular Structure Analysis
The molecular structure of Boc-L-Phe-OBzl(4-NO2) consists of 21 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 6 oxygen atoms . Unfortunately, the specific arrangement of these atoms in the molecule is not provided in the search results.Physical And Chemical Properties Analysis
Boc-L-Phe-OBzl(4-NO2) has a molecular weight of 400.43 g/mol . Other physical and chemical properties are not specified in the search results.Mécanisme D'action
The mechanism of action of Boc-L-Phe-OBzl(4-NO2) is not fully understood. It is believed to act as an inhibitor of protein kinases and as a ligand for binding studies. It is also thought to interact with membrane proteins, although the exact mechanism of action has yet to be elucidated.
Biochemical and Physiological Effects
The biochemical and physiological effects of Boc-L-Phe-OBzl(4-NO2) have not been extensively studied. However, it has been shown to inhibit protein kinase activity and to interact with membrane proteins. It has also been shown to inhibit the growth of certain cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Boc-L-Phe-OBzl(4-NO2) in lab experiments include its high stability and its ability to be used as a substrate for protein kinases and as a ligand for binding studies. Its main limitation is its lack of specificity, which can lead to non-specific binding and inhibition of other proteins.
Orientations Futures
There are many potential future directions for research using Boc-L-Phe-OBzl(4-NO2). These include further studies into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research is needed to improve its specificity and to develop novel methods for its synthesis. Finally, further research is needed to explore its potential use in other areas, such as nanotechnology and materials science.
Méthodes De Synthèse
Boc-L-Phe-OBzl(4-NO2) is synthesized using a two-step method. First, a Boc-protected L-Phenylalanine is reacted with 4-nitrobenzoyl chloride to form Boc-L-Phe-OBzl(4-NO2). Then, the Boc-protection is removed using trifluoroacetic acid (TFA) to yield the final product.
Applications De Recherche Scientifique
Boc-L-Phe-OBzl(4-NO2) has been used in a variety of scientific research applications. It has been used as a substrate for protein kinases, as a ligand for binding studies, and as a model peptide for peptide synthesis. It has also been used in enzyme inhibition studies and as a probe for membrane protein studies.
Safety and Hazards
Propriétés
IUPAC Name |
(4-nitrophenyl)methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6/c1-21(2,3)29-20(25)22-18(13-15-7-5-4-6-8-15)19(24)28-14-16-9-11-17(12-10-16)23(26)27/h4-12,18H,13-14H2,1-3H3,(H,22,25)/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICRZNRSUBKLHO-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


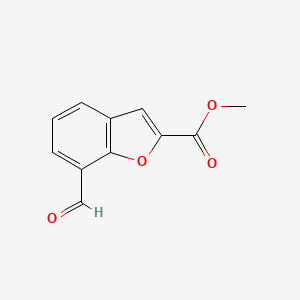
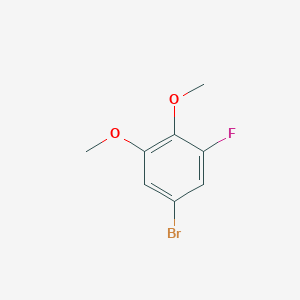

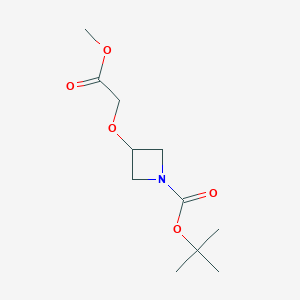

![7,8-Dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, 90%](/img/structure/B6358805.png)
